molecular formula C20H21N7O7 B1675677 LY 345899

LY 345899

Cat. No.: B1675677
M. Wt: 471.4 g/mol
InChI Key: JSNFRYBHBVDHSG-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 345899 is a folate analog and a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD1 and MTHFD2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and metabolic studies .

Preparation Methods

The synthesis of LY 345899 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is available in high purity (≥95%) and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

LY 345899 undergoes various chemical reactions, primarily involving its interaction with enzymes in the folate cycle. It acts as an inhibitor of methylenetetrahydrofolate dehydrogenase, disrupting the NADPH and redox homeostasis. This leads to increased production of reactive oxygen species (ROS) and cell death under oxidative stress . Common reagents used in these reactions include folitixorin and NADP+, with major products being disrupted folate cycle intermediates .

Scientific Research Applications

LY 345899 has been extensively studied for its applications in cancer research. It has shown potent antiproliferative activity against cancer cells by targeting the folate cycle. In vivo studies have demonstrated its efficacy in reducing tumor growth in colorectal cancer models . Additionally, it has been used in metabolic studies to understand the role of folate metabolism in various biological processes .

Mechanism of Action

LY 345899 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase (MTHFD1 and MTHFD2). This inhibition disrupts the folate cycle, leading to decreased NADPH-to-NADP+ ratios and increased ROS production. The compound targets the folate cycle, which is crucial for DNA synthesis and repair, making it effective in cancer treatment .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFRYBHBVDHSG-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.